

Nagilactoside C: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Nagilactoside C

Cat. No.: B1251810

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CAS Number: 24338-53-2 Molecular Formula: $C_{19}H_{22}O_7$

This technical guide provides an in-depth overview of **Nagilactoside C** (also known as Nagilactone C), a naturally occurring diterpene dilactone. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. It covers its chemical properties, biological activities, mechanisms of action, and relevant experimental protocols, with a focus on its anti-inflammatory and anticancer properties.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	24338-53-2	
Molecular Formula	$C_{19}H_{22}O_7$	
Molecular Weight	362.38 g/mol	
Appearance	Needles (MeOH)	
Melting Point	325°C, 290°C (decomposition)	

Biological Activities and Mechanism of Action

Nagilactoside C has demonstrated a range of biological activities, making it a compound of significant interest for therapeutic development. Its primary activities include anti-inflammatory

and anticancer effects.

Anti-inflammatory Activity

Nagilactoside C exhibits potent anti-inflammatory properties, particularly in the context of acute lung injury (ALI). Research has shown that it can protect against lipopolysaccharide (LPS)-induced ALI by inhibiting key inflammatory signaling pathways.

Mechanism of Action:

- **Inhibition of STAT Signaling:** **Nagilactoside C** has been shown to suppress the phosphorylation of STAT1 and STAT3, key proteins in the JAK-STAT signaling pathway. This inhibition is dose-dependent and appears to have a stronger effect on the STAT1 signaling axis.
- **Modulation of NF-κB Pathway:** The compound also alleviates inflammatory responses by inhibiting the hyperactivation of the NF-κB signaling pathway. It has been observed to reduce the nuclear translocation of NF-κB.

The dual inhibition of the STAT and NF-κB pathways highlights **Nagilactoside C** as a promising candidate for the development of novel anti-inflammatory agents.

Anticancer Activity

Nagilactoside C has shown significant antiproliferative activity against various cancer cell lines.

Mechanism of Action:

- **Protein Synthesis Inhibition:** **Nagilactoside C** is a potent inhibitor of protein synthesis in eukaryotic cells. It specifically targets the eukaryotic translation apparatus, interfering with the elongation step of translation. Studies have shown that it can decrease protein synthesis in HeLa cells by 95% within 10 minutes of exposure.

The cytotoxic effects of **Nagilactoside C** have been documented in several cancer cell lines, as detailed in the table below.

Quantitative Data: In Vitro Cytotoxicity

Cell Line	Cancer Type	ED ₅₀ / IC ₅₀	Reference
DLD (human)	Colon Carcinoma	ED ₅₀ = 2.57 µg/mL	
HT-1080 (human)	Fibrosarcoma	ED ₅₀ = 2.3 µg/mL	
Colon 26-L5 (murine)	Colon Carcinoma	ED ₅₀ = 1.2 µg/mL	
MDA-MB-231 (human)	Breast Cancer	IC ₅₀ = 3-5 µM	
AGS (human)	Gastric Cancer	IC ₅₀ = 2-5 µM	
HeLa (human)	Cervical Cancer	IC ₅₀ = 3-5 µM	
Kichita sarcoma (cultured)	Sarcoma	IC ₅₀ = 2.25 µmol/L	

In Vivo Studies

In vivo studies have corroborated the therapeutic potential of **Nagilactoside C**. In a mouse model of P388 leukemia, daily intraperitoneal injections of **Nagilactoside C** at doses of 10-40 mg/kg demonstrated dose-dependent activity.

Experimental Protocols

In Vivo Acute Lung Injury Model

This section details the methodology for an in vivo study of **Nagilactoside C** in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model.

1. Preparation of **Nagilactoside C** Liposomes:

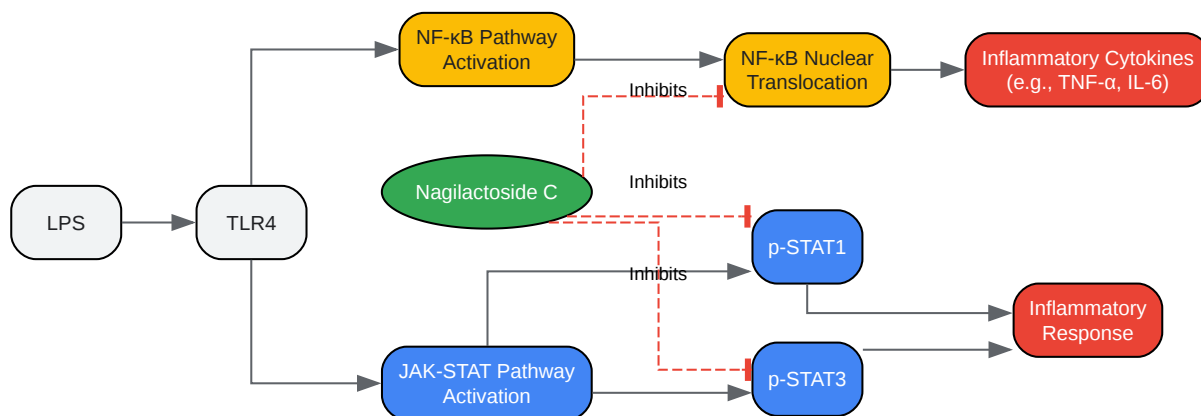
- Dissolve 4 mg of **Nagilactoside C**, 40 mg of soybean phospholipid (drug-to-lipid ratio = 1:10), and 8 mg of cholesterol (phospholipid-to-cholesterol ratio = 5:1) in 2 mL of anhydrous ethanol.
- Use sonication until a clear solution is obtained.

- Slowly drip the solution into 10 mL of phosphate-buffered saline (PBS) under magnetic stirring at 45 °C.
- Evaporate the ethanol to obtain the **Nagilactoside C** liposomes.

2. Animal Model and Treatment:

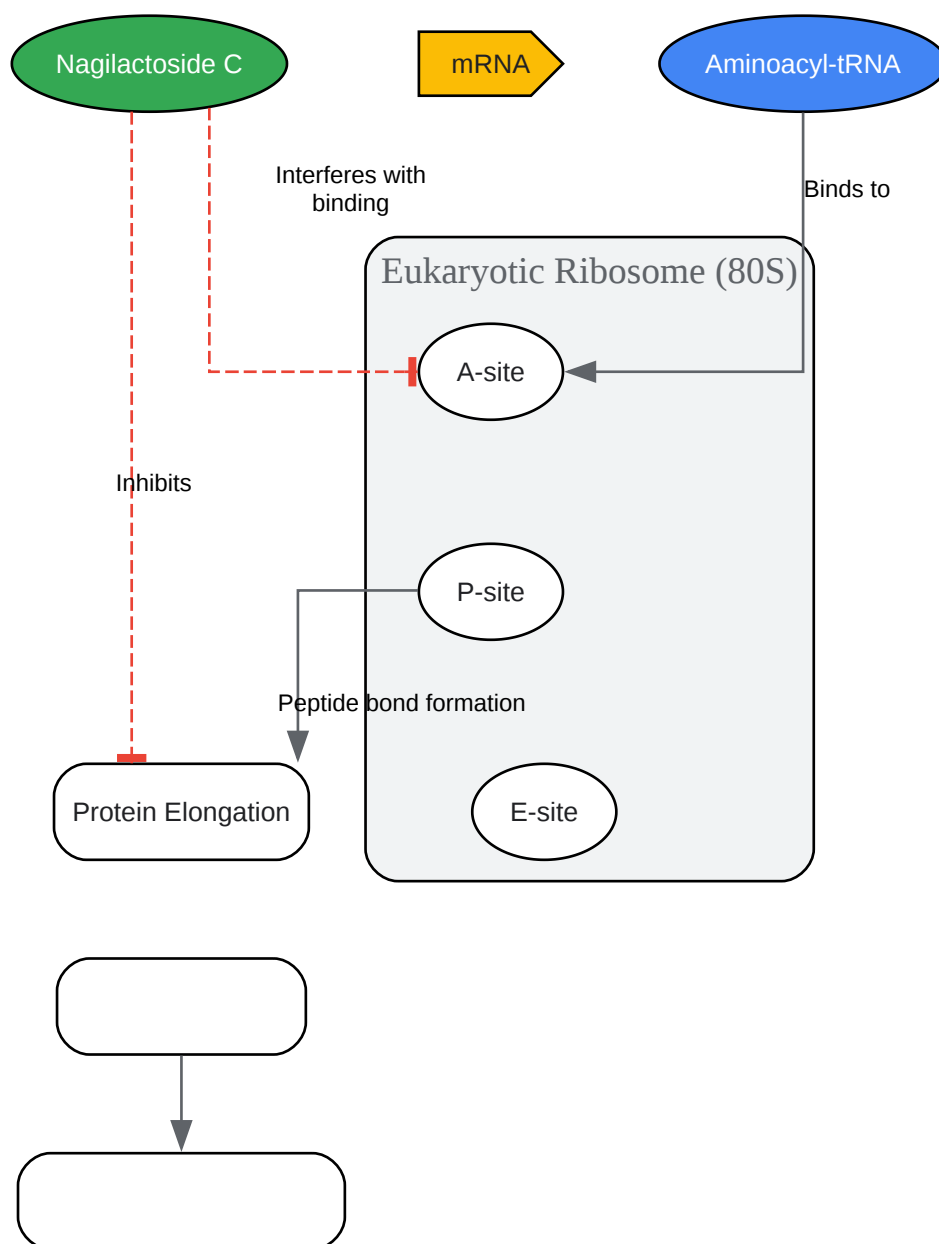
- Use male C57BL/6 mice (8 weeks old).
- Randomly divide the mice into the following groups (n=8 per group):
 - Control group (PBS only)
 - LPS model group (LPS alone)
 - Dexamethasone (DXMS) group (LPS + DXMS at 10 mg/kg)
 - **Nagilactoside C** low-dose (L) group (LPS + Nag C at 0.25 mg/kg)
 - **Nagilactoside C** medium-dose (M) group (LPS + Nag C at 0.5 mg/kg)
 - **Nagilactoside C** high-dose (H) group (LPS + Nag C at 1 mg/kg)
- Administer the treatments via intranasal inhalation.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: **Nagilactoside C** inhibits LPS-induced inflammation by blocking NF-κB and STAT signaling pathways.



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Caption: **Nagilactoside C** inhibits protein synthesis by interfering with translation elongation.

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